6-Bromoquinoline-3-carboxylic acid
CAS No.: 798545-30-9
Cat. No.: VC2067670
Molecular Formula: C10H6BrNO2
Molecular Weight: 252.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 798545-30-9 |
|---|---|
| Molecular Formula | C10H6BrNO2 |
| Molecular Weight | 252.06 g/mol |
| IUPAC Name | 6-bromoquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H6BrNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,(H,13,14) |
| Standard InChI Key | HVNYDSMSHWJYHG-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC=C(C=C2C=C1Br)C(=O)O |
| Canonical SMILES | C1=CC2=NC=C(C=C2C=C1Br)C(=O)O |
Introduction
Chemical Structure and Properties
6-Bromoquinoline-3-carboxylic acid features a quinoline core scaffold with a bromine substituent at position 6 and a carboxylic acid functional group at position 3. The compound has the molecular formula C10H6BrNO2 and a molecular weight of 252.06 g/mol .
Structural Characteristics
The molecule consists of a fused ring system with a pyridine ring connected to a benzene ring, forming the quinoline backbone. The strategic positioning of the bromine atom and carboxylic acid group creates a compound with distinctive reactivity patterns:
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The bromine atom at position 6 enhances lipophilicity and provides a reactive site for substitution reactions
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The carboxylic acid group at position 3 contributes acidic properties and offers opportunities for derivatization
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The nitrogen in the quinoline ring system contributes to the compound's basic properties
Identification and Nomenclature
Chemical Identifiers
6-Bromoquinoline-3-carboxylic acid is identified through various systematic naming systems and registry numbers that facilitate its recognition in chemical databases and literature.
Table 1: Key Chemical Identifiers for 6-Bromoquinoline-3-carboxylic acid
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 798545-30-9 |
| European Community (EC) Number | 879-129-7 |
| DSSTox Substance ID | DTXSID70588865 |
| Molecular Formula | C10H6BrNO2 |
| Wikidata | Q82481836 |
Alternative Names and Synonyms
The compound is also known by several alternative names, including:
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3-Quinolinecarboxylic acid, 6-bromo-
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6-bromoquinoline-3-carboxylic acid
| Hazard Statement | Description | Warning Category |
|---|---|---|
| H302 | Harmful if swallowed | Warning Acute toxicity, oral |
| H315 | Causes skin irritation | Warning Skin corrosion/irritation |
| H319 | Causes serious eye irritation | Warning Serious eye damage/eye irritation |
| H335 | May cause respiratory irritation | Warning Specific target organ toxicity, single exposure; Respiratory tract irritation |
Hazard Classes and Categories
The compound falls into several specific hazard categories:
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Acute Toxicity (Category 4)
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Skin Irritation (Category 2)
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Eye Irritation (Category 2A)
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Specific Target Organ Toxicity - Single Exposure (Category 3)
Recommended Precautions
When handling 6-Bromoquinoline-3-carboxylic acid, proper safety precautions should be followed, including:
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Use of appropriate personal protective equipment
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Avoidance of inhalation of dust or vapors
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Prevention of skin and eye contact
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Proper ventilation during handling
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Adherence to specific precautionary statements (P-codes) as detailed in the GHS classification
Chemical Reactivity and Synthesis
Chemical Reactivity
The reactivity of 6-Bromoquinoline-3-carboxylic acid is governed by its three key functional elements:
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The quinoline nitrogen - capable of protonation and coordination with metals
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The carboxylic acid group - participates in standard carboxylic acid reactions, including esterification, amidation, and salt formation
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The bromine substituent - acts as a leaving group in various substitution reactions, particularly nucleophilic aromatic substitution
Biological Activity and Applications
Structure-Activity Relationships
The positioning of functional groups on the quinoline scaffold significantly influences biological activity. For quinoline-3-carboxylic acids, the pKa value has been identified as a potential factor for enhancing selectivity toward cancer cells. This is particularly relevant because the acidic microenvironment of tumor tissues can affect drug ionization and cellular uptake .
Research suggests that in acidic cancer tissue environments, certain quinoline-3-carboxylic acids may exist preferentially in unionized/nonpolar forms, potentially enhancing their absorption into cancer cells while minimizing distribution into non-cancerous cells .
Comparison with Related Compounds
Relationship to Other Quinoline Derivatives
6-Bromoquinoline-3-carboxylic acid shares structural similarities with several related compounds, each with distinct properties and potential applications.
Table 3: Comparison of 6-Bromoquinoline-3-carboxylic acid with Related Compounds
| Compound | Structural Differences | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 6-Bromoquinoline-3-carboxylic acid | Reference compound | C10H6BrNO2 | 252.06 g/mol |
| 6-Bromoisoquinoline-3-carboxylic acid | Isoquinoline vs. quinoline scaffold | C10H6BrNO2 | 252.06 g/mol |
| 4-Amino-6-bromoquinoline-3-carboxylic acid | Additional amino group at position 4 | C10H7BrN2O2 | 267.08 g/mol |
| 6-Bromoquinoline-2-carboxylic acid | Carboxylic acid at position 2 instead of 3 | C10H6BrNO2 | 252.06 g/mol |
Structural Implications
The positional variation of substituents significantly impacts chemical and biological properties:
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6-Bromoisoquinoline-3-carboxylic acid differs in the arrangement of the nitrogen atom within the heterocyclic system, affecting electron distribution and reactivity
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4-Amino-6-bromoquinoline-3-carboxylic acid contains an additional amino group that alters the electronic properties and hydrogen-bonding capabilities of the molecule
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6-Bromoquinoline-2-carboxylic acid features the carboxylic acid group at position 2, which changes the spatial arrangement of the functional groups and may affect binding interactions with biological targets
Research Directions and Future Prospects
Medicinal Chemistry Applications
The potential of 6-Bromoquinoline-3-carboxylic acid in medicinal chemistry warrants further investigation, particularly in the context of:
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Development of selective anticancer agents
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Exploration of structure-activity relationships through systematic modification
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Investigation of metal-complex formation for potential metallodrug applications
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Examination of acid-base properties in relation to targeted drug delivery
Organic Synthesis Applications
The compound's functional groups provide opportunities for its use as:
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A building block for more complex heterocyclic systems
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A substrate for cross-coupling reactions utilizing the bromine substituent
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A precursor for carboxylic acid derivatives with tailored properties
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